molecular formula C11H14F2 B6187651 2-ethynyl-7,7-difluorospiro[3.5]nonane CAS No. 2639412-70-5

2-ethynyl-7,7-difluorospiro[3.5]nonane

Cat. No.: B6187651
CAS No.: 2639412-70-5
M. Wt: 184.2
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Description

2-ethynyl-7,7-difluorospiro[35]nonane is a chemical compound characterized by its unique spirocyclic structure, which includes an ethynyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-7,7-difluorospiro[3.5]nonane typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a series of cyclization reactions

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors for the cyclization and fluorination steps to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-7,7-difluorospiro[3.5]nonane can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of amines, thiols, or other substituted derivatives.

Scientific Research Applications

2-ethynyl-7,7-difluorospiro[3.5]nonane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-ethynyl-7,7-difluorospiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride
  • Spiro[3.5]nonane derivatives

Uniqueness

2-ethynyl-7,7-difluorospiro[3.5]nonane is unique due to its combination of an ethynyl group and two fluorine atoms within a spirocyclic structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds.

Properties

CAS No.

2639412-70-5

Molecular Formula

C11H14F2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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